molecular formula C14H18ClN3O2 B2639804 1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 946980-56-9

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B2639804
CAS No.: 946980-56-9
M. Wt: 295.77
InChI Key: UKGCNFSHMIXFMI-UHFFFAOYSA-N
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Description

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and a chlorophenyl group, which contributes to its distinct chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production also incorporates efficient purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

Uniqueness

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide is unique due to its combination of a piperidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-2-1-3-12(8-11)17-13(19)9-18-6-4-10(5-7-18)14(16)20/h1-3,8,10H,4-7,9H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCNFSHMIXFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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